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Compound of Interest

Compound Name: Harmine Hydrochloride

Cat. No.: B000056 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Harmine hydrochloride, a derivative of the beta-carboline alkaloid harmine, has garnered

significant interest for its therapeutic potential across a spectrum of diseases, including cancer,

neurodegenerative disorders, and diabetes. This guide provides a comprehensive preclinical

validation of its therapeutic window, comparing its efficacy and safety profile with established

alternatives and harmine derivatives. The data presented herein is collated from various

preclinical studies to aid in the informed design of future investigations and clinical

development strategies.

Efficacy Profile of Harmine Hydrochloride in
Preclinical Models
Harmine hydrochloride has demonstrated dose-dependent efficacy in various preclinical

models. Its therapeutic effects are often attributed to its ability to inhibit dual-specificity tyrosine-

phosphorylation-regulated kinase 1A (DYRK1A) and monoamine oxidase A (MAO-A), as well

as its influence on key signaling pathways.

Anticancer Efficacy
In preclinical cancer models, harmine has been shown to inhibit tumor cell proliferation,

migration, and invasion. Studies in breast cancer cell lines (MCF-7 and MDA-MB-231) have

demonstrated that harmine can suppress tumor growth in a dose-dependent manner, both in
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vitro and in in vivo xenograft models.[1] The anticancer effects are partly mediated by the

downregulation of the TAZ pathway and inhibition of the PI3K/AKT signaling pathway.[1][2]

Neuroprotective Efficacy
Harmine exhibits neuroprotective properties in models of neurodegenerative diseases. It has

been reported to reduce excitotoxicity, inflammation, and oxidative stress, while increasing

brain-derived neurotrophic factor (BDNF) levels.[3] These effects are linked to its inhibition of

acetylcholinesterase (AChE) and MAO, as well as the upregulation of glutamate transporters.

[3]

Antidiabetic Efficacy
In a high-fat diet-induced diabetes mouse model, harmine treatment (30 mg/kg, IP) for six

weeks resulted in a significant decrease in blood glucose levels and an improvement in insulin

concentration.[4][5] This suggests a potential role for harmine in improving glycemic control.

Table 1: Preclinical Efficacy of Harmine Hydrochloride in Various Disease Models
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Disease Model Species
Route of
Administration

Dose Range
Observed
Efficacy

Anticancer

Breast Cancer

(MCF-7 & MDA-

MB-231

xenografts)

Mouse Not Specified Dose-dependent

Inhibition of

tumor growth,

proliferation, and

migration[1]

Neuroprotection

General

Neurodegenerati

ve Models

Rodent Not Specified Not Specified

Reduced

excitotoxicity,

inflammation,

and oxidative

stress; increased

BDNF[3]

Antidiabetic

High-Fat Diet-

Induced

Diabetes

Mouse
Intraperitoneal

(IP)
30 mg/kg

Significant

decrease in

blood glucose,

improvement in

insulin levels[4]

[5]

Preclinical Safety and Toxicity Profile
The therapeutic application of harmine is often limited by its potential for toxicity, particularly

neurotoxicity. Understanding the preclinical safety profile is crucial for defining its therapeutic

window.

Acute and Chronic Toxicity
An acute toxicity study in mice established an intravenous LD50 of 26.9 mg/kg, with typical

symptoms including convulsions, tremors, and ataxia.[6] A 28-day repeated-dose oral toxicity

study of a total alkaloid extract from Peganum harmala (containing harmaline and harmine) in
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rats identified a No-Observed-Adverse-Effect Level (NOAEL) of 45 mg/kg/day. At 150

mg/kg/day, excitotoxic reactions like tremors were observed, though tolerance developed over

time.[7] A chronic toxicity study of harmine hydrochloride capsules administered

intragastrically to rats for an extended period showed some morphological changes in the brain

at higher doses.[8]

Human Safety Data
A Phase 1 single ascending dose study in healthy human volunteers determined that oral

doses of harmine hydrochloride below 2.7 mg/kg are generally well-tolerated with minimal

adverse effects. Doses above this threshold were associated with dose-limiting toxicities such

as vomiting and drowsiness.[9][10]

Table 2: Preclinical and Clinical Toxicity of Harmine Hydrochloride

Study Type Species
Route of
Administration

Key Findings

Acute Toxicity Mouse Intravenous (IV) LD50: 26.9 mg/kg[6]

28-Day Repeated

Dose Toxicity (Total

Alkaloid Extract)

Rat Oral
NOAEL: 45

mg/kg/day[7]

Chronic Toxicity Rat Intragastric

Morphological brain

changes at higher

doses[8]

Phase 1 Clinical Trial Human Oral

Maximum Tolerated

Dose (MTD): < 2.7

mg/kg[9][10]

Comparison with Alternatives
Direct head-to-head preclinical comparisons of harmine hydrochloride with standard-of-care

drugs are limited. The following tables provide a comparative overview based on available data

from separate studies.
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Anticancer Therapy: Comparison with Doxorubicin
Doxorubicin is a widely used chemotherapeutic agent for breast cancer. While direct preclinical

comparisons with harmine are scarce, we can infer a potential therapeutic window by

comparing their mechanisms and known toxicities.

Table 3: Comparison of Harmine Hydrochloride and Doxorubicin in a Breast Cancer Context

Feature Harmine Hydrochloride Doxorubicin

Mechanism of Action

DYRK1A/MAO-A inhibition,

PI3K/AKT pathway

modulation[1][2]

DNA intercalation,

topoisomerase II inhibition

Preclinical Efficacy

Inhibits proliferation and

migration in breast cancer

models[1]

Potent cytotoxic effects in

breast cancer models[11]

Known Toxicities

Neurotoxicity (tremors,

convulsions), gastrointestinal

effects[6][9]

Cardiotoxicity,

myelosuppression, nausea,

alopecia[12]

Neurodegenerative Disease Therapy: Comparison with
Donepezil
Donepezil is a standard treatment for Alzheimer's disease that acts as an acetylcholinesterase

inhibitor. Harmine also exhibits AChE inhibitory activity, suggesting a potential for similar

therapeutic applications.

Table 4: Comparison of Harmine Hydrochloride and Donepezil in a Neurodegenerative

Disease Context
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Feature Harmine Hydrochloride Donepezil

Mechanism of Action

MAO-A and AChE inhibition,

neurotrophic factor

modulation[3]

Selective and reversible AChE

inhibition[13][14]

Preclinical Efficacy

Neuroprotective effects,

improves memory in animal

models[3]

Improves cognitive function in

animal models of AD[12]

Known Side Effects
Hallucinogenic properties at

higher doses, tremors[9]

Nausea, diarrhea, insomnia,

vomiting[13]

Antidiabetic Therapy: Comparison with Metformin
Metformin is a first-line treatment for type 2 diabetes. While the mechanisms differ, both have

shown glucose-lowering effects in preclinical models.

Table 5: Comparison of Harmine Hydrochloride and Metformin in a Diabetes Context

Feature Harmine Hydrochloride Metformin

Mechanism of Action
DYRK1A inhibition, potential

insulin secretagogue effects[4]

Activation of AMP-activated

protein kinase (AMPK)

Preclinical Efficacy

Reduces blood glucose and

improves insulin levels in

diabetic mice[4][5]

Reduces hepatic glucose

production and improves

insulin sensitivity[15]

Known Side Effects
Potential for neurotoxicity and

gastrointestinal issues[6][9]

Gastrointestinal side effects

(diarrhea, nausea), lactic

acidosis (rare)[16]

Signaling Pathways and Experimental Workflows
The therapeutic and toxic effects of harmine hydrochloride are mediated by its interaction

with multiple signaling pathways. Understanding these pathways is key to optimizing its

therapeutic use and mitigating adverse effects.
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Figure 1. Signaling pathways modulated by harmine hydrochloride.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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